molecular formula C11H12N4O2S2 B2732220 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone CAS No. 2176201-84-4

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone

Cat. No. B2732220
CAS RN: 2176201-84-4
M. Wt: 296.36
InChI Key: MUZHCHLWZKXNMA-UHFFFAOYSA-N
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Description

The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several steps. For instance, the treatment of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of compounds related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone." For instance, compounds with similar structures have been synthesized to evaluate their antimicrobial activities (L. Mallesha & K. Mohana, 2014). Additionally, research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles has been conducted to understand their antiproliferative activity and structure (S. Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activities

Compounds related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, studies have identified derivatives that exhibit good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014). Another study synthesized and evaluated novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular and antifungal activity, finding that some compounds displayed very good activity (Manjoor. Syed et al., 2013).

Anticancer Evaluation

Research into the anticancer potential of related compounds includes the synthesis of derivatives and their evaluation as anticancer agents. One study prepared a compound and allowed it to react with different nucleophile agents for anticancer evaluation, highlighting the potential therapeutic applications of these compounds in cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is related to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in the development of new drugs .

properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZHCHLWZKXNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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